Stannane, tricyclohexyl-
Overview
Description
Stannane, tricyclohexyl-, also known as tricyclohexylstannane, is an organotin compound with the chemical formula (C6H11)3SnH. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reducing properties and is widely used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannane, tricyclohexyl- can be synthesized by reducing tricyclohexyltin chloride with lithium aluminum hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction conditions are generally mild, and the product is purified by distillation under reduced pressure .
Industrial Production Methods: In industrial settings, tricyclohexyltin hydride is produced by the hydrogenation of tricyclohexyltin chloride in the presence of hydrogen gas. This process is carried out in a solvent like methanol, and the reaction is catalyzed by a metal catalyst. The product is then separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Stannane, tricyclohexyl- undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions where the hydride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Stannane, tricyclohexyl- reacts with strong oxidizing agents to form tricyclohexyltin oxide.
Hydrogenation: It can hydrogenate methyl halides like chloromethane and bromomethane.
Major Products Formed:
Alcohols and Alkanes: From the reduction of ketones and aldehydes.
Tricyclohexyltin Oxide: From oxidation reactions.
Scientific Research Applications
Stannane, tricyclohexyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tricyclohexyltin hydride involves the transfer of a hydride ion (H-) to the substrate. This transfer is facilitated by the tin atom, which acts as a reducing agent. The molecular targets and pathways involved in its action include the reduction of carbonyl compounds to alcohols and the hydrogenation of alkenes to alkanes .
Comparison with Similar Compounds
Tributyltin Hydride: Another organotin hydride used as a reducing agent but is less toxic and more stable than tricyclohexyltin hydride.
Triphenyltin Hydride: Similar in its reducing properties but has different reactivity and toxicity profiles.
Uniqueness: Stannane, tricyclohexyl- is unique due to its high reactivity and strong reducing properties. its toxicity and environmental impact limit its widespread use compared to other organotin hydrides .
Properties
InChI |
InChI=1S/3C6H11.Sn/c3*1-2-4-6-5-3-1;/h3*1H,2-6H2; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVJQUPAEIQUTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6056-50-4 | |
Record name | Stannane, tricyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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